molecular formula C11H10FNO2 B12957173 methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate

methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate

Cat. No.: B12957173
M. Wt: 207.20 g/mol
InChI Key: ZTYFUWPFWCLAEN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification of Methyl 7-Fluoro-2-methyl-1H-indole-3-carboxylate

IUPAC Nomenclature Conventions for Polyhalogenated Indole Derivatives

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for indole derivatives follows substitutive rules, where the parent structure is indole—a bicyclic system comprising a benzene ring fused to a pyrrole ring. Numbering begins at the nitrogen atom (position 1), proceeds clockwise around the pyrrole ring to position 2, and continues through the benzene ring (positions 3–7).

For this compound, the substituents are prioritized as follows:

  • Principal functional group : The methyl ester (-COOCH₃) at position 3, denoted as "carboxylate."
  • Substituents : A fluorine atom at position 7 and a methyl group at position 2.

Substituents are listed alphabetically, yielding "7-fluoro-2-methyl" as prefixes. The final name adheres to the format:
Methyl [substituents]-[parent]-[position]-carboxylate → This compound.

Table 1: Nomenclature Breakdown
Component Position Role in Nomenclature
Indole core Parent structure
Methyl ester (-COOCH₃) 3 Suffix ("carboxylate")
Fluorine (-F) 7 Prefix ("fluoro")
Methyl (-CH₃) 2 Prefix ("methyl")

Positional Isomerism in Fluorinated Methylindole Carboxylates

Positional isomerism arises from variations in substituent locations on the indole scaffold. For this compound, key isomers include:

  • Fluorine positional isomers : Fluorine at positions 4, 5, 6, or 7 on the benzene ring.
  • Methyl positional isomers : Methyl groups at positions 1, 2, or 4–7.

For example, methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate (CAS 886362-70-5) and methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate (CID 58771130) differ only in fluorine placement. Such isomers exhibit distinct physicochemical properties due to electronic and steric effects. Fluorine’s electron-withdrawing nature alters ring electron density, affecting reactivity in cross-coupling reactions or hydrogen bonding.

Table 2: Positional Isomers of Fluorinated Methylindole Carboxylates
Compound CAS Number Fluorine Position Methyl Position
This compound 762288-12-0 7 2
Methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate 886362-70-5 5 2
Methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate 6 2

Comparative Analysis with Related Indole Carboxylate Derivatives

This compound shares structural features with other indole carboxylates but differs in substituent patterns:

  • 6-Fluoroindole-2-carboxylic acid (CAS 3093-97-8):

    • Contains a carboxylic acid (-COOH) at position 2 and fluorine at position 6.
    • Forms zwitterionic structures due to amine-carboxylic acid interactions, unlike the ester derivative.
    • Demonstrates anti-cancer activity via copper(II) complexation.
  • Indole-3-carboxylic acid (CAS 771-50-6):

    • Lacks fluorine and methyl groups but features a carboxylic acid at position 3.
    • Used in synthesizing serotonin receptor antagonists and peptide derivatives.
  • Methyl indole-3-carboxylate (CID 589098):

    • Analogous to the target compound but lacks fluorine and the 2-methyl group.
    • Simpler structure with fewer steric hindrances.
Table 3: Structural and Functional Comparisons
Compound Substituents Functional Group Key Applications
This compound 7-F, 2-CH₃, 3-COOCH₃ Ester Pharmaceutical intermediates
6-Fluoroindole-2-carboxylic acid 6-F, 2-COOH Carboxylic acid Metal complexes, anti-cancer agents
Indole-3-carboxylic acid 3-COOH Carboxylic acid Serotonin antagonists, peptides

The methyl ester group in this compound enhances lipophilicity compared to carboxylic acid derivatives, potentially improving membrane permeability in drug design. Conversely, the absence of a free carboxylic acid limits its ability to form coordination complexes with metals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10FNO2/c1-6-9(11(14)15-2)7-4-3-5-8(12)10(7)13-6/h3-5,13H,1-2H3

InChI Key

ZTYFUWPFWCLAEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method utilizes microwave irradiation to accelerate the reaction process and achieve high regioselectivity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The fluorine atom at position 7 serves as a leaving group in S<sub>N</sub>Ar reactions under basic conditions. This reactivity is critical for modifying the indole scaffold.

Nucleophile Conditions Product Key Observations Ref.
AminesK<sub>2</sub>CO<sub>3</sub>, DMF, 90–130°C7-Amino-2-methyl-1H-indole-3-carboxylateHigher temperatures required for cyano-activated substrates.
AlkoxidesAlkali metal bases, polar aprotic solvents7-Alkoxy derivativesRegioselectivity driven by fluoride's activating effect.

Mechanistic Insight :
Deprotonation of the ester forms an anion, which undergoes nucleophilic attack followed by rearomatization via fluoride elimination .

Ester Hydrolysis

The methyl ester at position 3 undergoes hydrolysis to yield the corresponding carboxylic acid, a key step for further derivatization.

Conditions Product Yield Notes Ref.
1M HCl, reflux, 6h7-Fluoro-2-methyl-1H-indole-3-carboxylic acid~85%Acidic conditions preserve fluorine substituent.
1M NaOH, EtOH/H<sub>2</sub>O, 70°C, 4hSodium carboxylate>90%Saponification followed by acid workup.

Oxidation and Reduction

The indole core and substituents participate in redox reactions:

Oxidation

  • Air Oxidation : Spontaneous oxidation of indoline intermediates (e.g., from hydrogenation) to aromatic indoles under ambient conditions .

  • Side-Chain Oxidation : Methyl groups may oxidize to aldehydes/carboxylic acids under strong oxidants (e.g., KMnO<sub>4</sub>).

Reduction

  • Catalytic Hydrogenation : Pd/C or Raney Ni reduces the indole ring to indoline, though this intermediate is rarely isolated due to rapid reoxidation .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at electron-rich positions:

Reaction Type Catalyst System Substrate Product Ref.
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Arylboronic acids5-Aryl-7-fluoro-2-methylindole-3-carboxylates
HeckPd(OAc)<sub>2</sub>, PPh<sub>3</sub>AlkenesAlkenylated derivatives at C-4 or C-5

Regioselectivity : Electron-withdrawing groups (e.g., ester) direct coupling to C-5 .

Cyclization and Annulation

The ester and fluorine groups facilitate ring-forming reactions:

  • [3+2] Cycloaddition : Reacts with imines in DMF/K<sub>2</sub>CO<sub>3</sub> to form fused indole-pyrrolidine systems via anion-intermediate cyclization .

  • DABCO-Catalyzed Annulation : Conjugated alkynes yield polysubstituted indoles through -sigmatropic rearrangements .

Electrophilic Substitution

Despite the deactivating fluorine, electrophilic attacks occur at less hindered positions:

Electrophile Position Product Conditions Ref.
Nitronium ionC-55-Nitro-7-fluoro-2-methylindole-3-carboxylateHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C
Halogens (Cl, Br)C-44-Halo derivativesLewis acid catalysis

Stability and Degradation

  • Thermal Stability : Stable below 150°C; decomposes at higher temperatures via ester pyrolysis.

  • pH Sensitivity : Ester hydrolysis accelerates in strongly acidic/basic media.

Mechanism of Action

The mechanism of action of methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate with key analogues, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
This compound 1255147-47-7 C₁₁H₁₀FNO₂ 207.21 7-F, 2-Me, 3-COOMe High lipophilicity; used in drug discovery
Methyl 6-fluoro-1H-indole-3-carboxylate 649550-97-0 C₁₀H₈FNO₂ 193.17 6-F, 3-COOMe Similarity score: 0.92; electronic effects differ due to F position
7-Fluoro-1H-indole-3-carboxylic acid 858515-66-9 C₉H₆FNO₂ 179.15 7-F, 3-COOH Higher solubility in polar solvents; similarity score: 0.96
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate 155134-38-6 C₁₁H₈F₃NO₂ 243.18 7-CF₃, 3-COOMe Enhanced electronegativity; agrochemical applications
Ethyl 5-fluoroindole-2-carboxylate N/A C₁₁H₁₀FNO₂ 207.21 5-F, 2-COOEt Lower steric hindrance; synthesized via reflux/column chromatography

Key Differences and Implications

Substituent Position and Electronic Effects: The 7-fluoro substituent in the target compound creates a strong electron-withdrawing effect on the indole ring, influencing reactivity in electrophilic substitution reactions. The 2-methyl group in the target compound increases steric hindrance compared to unsubstituted or ethoxy-substituted analogues (e.g., methyl 7-ethoxy-1H-indole-3-carboxylate, CAS 2105737-32-2), which may reduce metabolic degradation .

Functional Group Variations :

  • Carboxylic Acid vs. Ester : The carboxylic acid derivative (7-fluoro-1H-indole-3-carboxylic acid) has higher aqueous solubility but lower membrane permeability compared to the methyl ester .
  • Trifluoromethyl vs. Methyl : The 7-CF₃ substituent in methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate increases molecular weight (243.18 vs. 207.21) and enhances resistance to enzymatic cleavage, making it suitable for agrochemicals .

The trifluoromethyl analogue requires specialized fluorination techniques, increasing production complexity .

Biological Activity

Methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate is a notable derivative of indole, a compound class recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known to exhibit a range of pharmacological effects such as:

  • Antiviral
  • Anticancer
  • Anti-inflammatory
  • Antimicrobial

These compounds interact with various biological targets, influencing numerous biochemical pathways and cellular processes .

Target Interactions
this compound interacts with several receptors and enzymes, which are crucial for its biological activity. For instance, it can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase .

Biochemical Pathways
The compound is involved in multiple metabolic pathways. It has been shown to modulate the activity of transcription factors like NF-κB, which plays a significant role in regulating immune responses and inflammation .

The biochemical properties of this compound include:

PropertyDescription
Molecular Formula C10H8FNO2
Molecular Weight 195.18 g/mol
Solubility Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)
Stability Stable under normal laboratory conditions

This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may also exhibit biological activity .

Cellular Effects

This compound influences several cellular processes:

  • Gene Expression Modulation : It affects the expression of genes involved in cell proliferation and apoptosis.
  • Cell Signaling Pathways : The compound modulates key signaling pathways that regulate cellular responses to stress and inflammation .

Anticancer Activity

A study demonstrated that this compound exhibited significant anticancer properties against various cancer cell lines. The compound induced apoptosis through the activation of caspases and alterations in mitochondrial membrane potential .

Antimicrobial Properties

Another investigation highlighted its antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating potential as an antimicrobial agent .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact of Deviation
Reaction time12–16 hoursIncomplete conversion
H₂SO₄ concentration1–2 drops per 20 mL MeOHSide reactions at higher amounts
Recrystallization solventMethanolPoor yield with polar aprotic solvents

Advanced: How can X-ray crystallography resolve structural ambiguities in methyl-substituted indole derivatives?

Answer:
X-ray diffraction provides precise bond lengths and angles, critical for distinguishing regioisomers or confirming fluorination sites. For example:

  • Hydrogen bonding networks : In methyl 1-methyl-1H-indole-3-carboxylate, intermolecular H-bonds form chains along the b-axis, stabilizing the crystal lattice .
  • Space group determination : Orthorhombic systems (e.g., Pbcm) are common for similar indole esters, with refinement using SHELXL .
  • Validation : Compare experimental data (e.g., C11H11NO₂) with computational models to resolve discrepancies in substituent positioning .

Basic: What analytical techniques are most reliable for assessing the purity of this compound?

Answer:

  • TLC : Use silica gel plates with ethyl acetate/hexane (1:3) to monitor reaction progress .
  • IR spectroscopy : Confirm ester carbonyl stretches at ~1704 cm⁻¹ and absence of carboxylic acid O-H peaks .
  • UV-Vis : A λmax of ~297 nm in methanol indicates π→π* transitions in the indole core .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity .

Advanced: How should researchers address contradictions in reported spectral data for fluorinated indole carboxylates?

Answer:
Discrepancies in NMR or melting points often arise from:

  • Solvent effects : Deuterochloroform vs. DMSO-d₆ can shift <sup>1</sup>H NMR peaks by 0.1–0.3 ppm.
  • Polymorphism : Recrystallization conditions (e.g., slow cooling vs. rapid precipitation) affect melting points .
  • Impurity profiles : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts like de-esterified acids .

Q. Table 2: Common Data Contradictions and Solutions

DiscrepancyLikely CauseResolution Method
Melting point ±5°CPolymorphismDSC analysis
NMR splitting patternsRotameric formsVariable-temperature NMR
IR peak broadeningMoisture absorptionDry under vacuum before analysis

Advanced: What methodologies enable the efficient scale-up of this compound synthesis?

Answer:

  • Flow chemistry : Continuous reactors minimize side reactions and improve heat transfer for exothermic steps (e.g., esterification) .
  • Design of Experiments (DoE) : Optimize parameters like temperature and stoichiometry using response surface models .
  • Catalyst screening : Immobilized lipases or solid acids (e.g., Amberlyst-15) enhance recyclability vs. H₂SO₄ .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Answer:

  • Docking studies : Use AutoDock Vina to assess binding affinity with target proteins (e.g., kinases or GPCRs).
  • QSAR models : Correlate substituent electronegativity (e.g., fluoro vs. methyl) with IC₅₀ values from enzymatic assays .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acidic vapors .
  • Spill management : Neutralize acid residues with sodium bicarbonate before disposal .

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